2-(Phenylsulfinimidoyl)phenol;hydrochloride
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Overview
Description
2-(Phenylsulfinimidoyl)phenol;hydrochloride is a chemical compound with the molecular formula C12H11NOS·HCl. It is known for its unique structure, which includes a phenylsulfinimidoyl group attached to a phenol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfinimidoyl)phenol;hydrochloride typically involves the reaction of phenol with phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfinimidoyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfinimidoyl)phenol;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfinimidoyl)phenol;hydrochloride involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the sulfinimidoyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
Sulfinimidoyl Compounds: Compounds containing the sulfinimidoyl functional group.
Hydrochloride Salts: Various organic compounds that form hydrochloride salts.
Uniqueness
2-(Phenylsulfinimidoyl)phenol;hydrochloride is unique due to the combination of the phenylsulfinimidoyl group and the phenol moiety. This combination imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not fulfill.
Properties
CAS No. |
827044-69-9 |
---|---|
Molecular Formula |
C12H12ClNOS |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
2-(phenylsulfinimidoyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H11NOS.ClH/c13-15(10-6-2-1-3-7-10)12-9-5-4-8-11(12)14;/h1-9,13-14H;1H |
InChI Key |
NKTSFHQFHVSDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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